molecular formula C24H21N5O2S B2998789 6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 946381-47-1

6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No. B2998789
CAS RN: 946381-47-1
M. Wt: 443.53
InChI Key: RNRCFYSHVJZXGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, including a pyrazole, a thiazole, and a pyrimidine ring, which would contribute to its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to inhibit certain enzymes, such as cyclin-dependent kinases .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

12-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-11-16-7-5-6-10-20(16)27(15)21(30)12-18-14-32-24-26-22-19(23(31)28(18)24)13-25-29(22)17-8-3-2-4-9-17/h2-10,13,15,18H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCFYSHVJZXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3CSC4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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